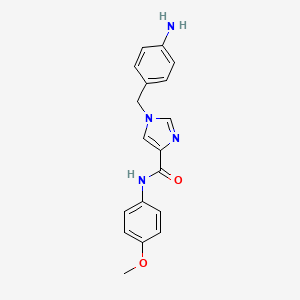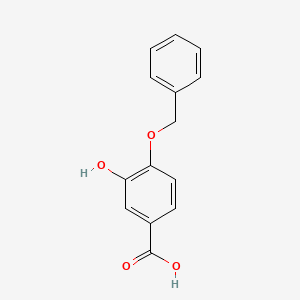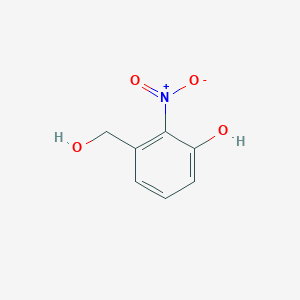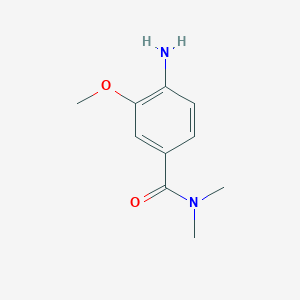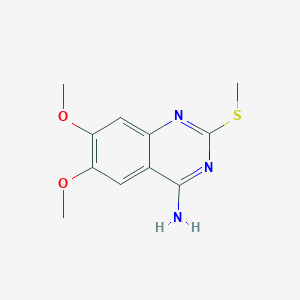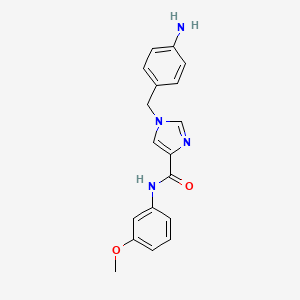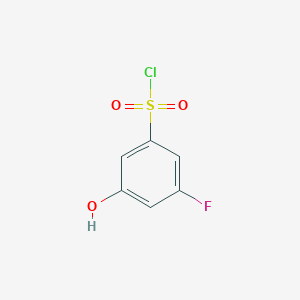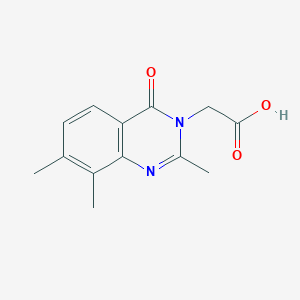
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid
Vue d'ensemble
Description
“(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid” is an organic compound with a molecular weight of 246.27 . It is also known as TMQA.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14N2O3/c1-7-4-5-10-12 (8 (7)2)14-9 (3)15 (13 (10)18)6-11 (16)17/h4-5H,6H2,1-3H3, (H,16,17) . This indicates that the compound has a quinazolinone core structure with three methyl groups at positions 2, 7, and 8, and an acetic acid group attached to the quinazolinone ring . Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.27 . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique
Antibacterial Activity
- Research has demonstrated the synthesis of new triazoles derived from 4-oxoquinazolin-3(4H)-yl and their antibacterial activity against several strains, including S.aureus and E.coli (Singh et al., 2010).
Anti-Inflammatory and Analgesic Agents
- Compounds with a structure of 4-oxoquinazolin-3(4H)-yl have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Kumar et al., 2014).
Pharmacological Activities
- Several derivatives of 6-bromoquinazolinones, which include the 4-oxoquinazolin-3(4H)-yl structure, have been studied for their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects (Rajveer et al., 2010).
Anticonvulsant Properties
- A study explored the synthesis of new derivatives of 4-oxaquinazolin-3(4H)-yl-acetic acid and their potential anticonvulsant properties (Ukrainets et al., 1994).
Synthesis and Characterization
- New derivatives of 4-oxoquinazoline were synthesized and characterized, aiming at exploring their potential biological activities, including analgesic and anti-inflammatory effects (Dewangan et al., 2016).
Antimicrobial Activity
- Some newly synthesized quinazolinone derivatives were studied for their antimicrobial activity, demonstrating varying levels of effectiveness (Rao et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMWTNMTRVDSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



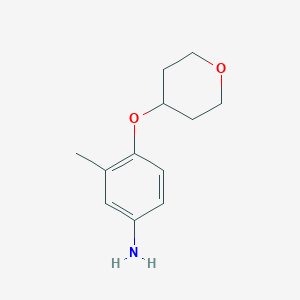
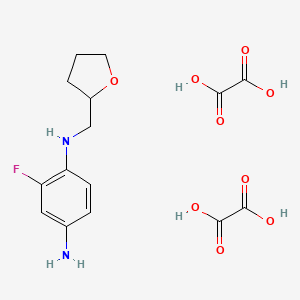
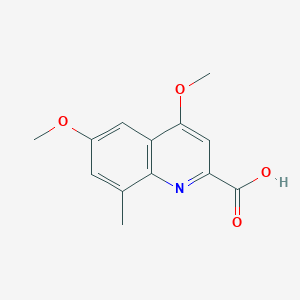
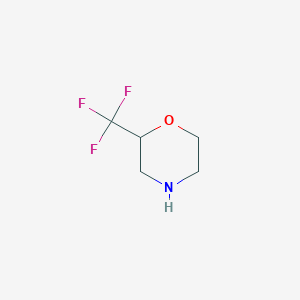
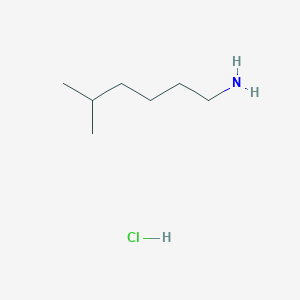
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
